Lithium (5-cyanopyridin-2-YL)trihydroxyborate Lithium (5-cyanopyridin-2-YL)trihydroxyborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437603
InChI: InChI=1S/C6H6BN2O3.Li/c8-3-5-1-2-6(9-4-5)7(10,11)12;/h1-2,4,10-12H;/q-1;+1
SMILES: [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O
Molecular Formula: C6H6BLiN2O3
Molecular Weight: 171.9 g/mol

Lithium (5-cyanopyridin-2-YL)trihydroxyborate

CAS No.:

Cat. No.: VC13437603

Molecular Formula: C6H6BLiN2O3

Molecular Weight: 171.9 g/mol

* For research use only. Not for human or veterinary use.

Lithium (5-cyanopyridin-2-YL)trihydroxyborate -

Specification

Molecular Formula C6H6BLiN2O3
Molecular Weight 171.9 g/mol
IUPAC Name lithium;(5-cyanopyridin-2-yl)-trihydroxyboranuide
Standard InChI InChI=1S/C6H6BN2O3.Li/c8-3-5-1-2-6(9-4-5)7(10,11)12;/h1-2,4,10-12H;/q-1;+1
Standard InChI Key BQFQSGZYIICSCT-UHFFFAOYSA-N
SMILES [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O
Canonical SMILES [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O

Introduction

Synthesis and Preparation

The synthesis of lithium (5-cyanopyridin-2-yl)trihydroxyborate typically involves the reaction of 5-cyanopyridine-2-boronic acid with lithium hydroxide under controlled conditions. The process requires anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the borate intermediate . A representative procedure involves:

  • Precursor Preparation: 5-Cyanopyridine-2-boronic acid is synthesized via Miyaura borylation of 2-iodo-5-cyanopyridine using bis(pinacolato)diboron in the presence of a palladium catalyst .

  • Lithiation: The boronic acid is treated with lithium hydroxide in a polar aprotic solvent, yielding the lithium borate complex after purification .

Critical parameters include temperature control (0–25°C), inert atmosphere (argon or nitrogen), and stoichiometric precision to avoid side reactions. The product is isolated as a hygroscopic solid, necessitating storage under desiccated conditions .

Chemical Properties and Structural Insights

Molecular Characteristics

  • Molecular Formula: C6H6BLiN2O3\text{C}_6\text{H}_6\text{BLiN}_2\text{O}_3

  • Molecular Weight: 171.88 g/mol

  • IUPAC Name: Lithium (5-cyanopyridin-2-yl)trihydroxyboranuide

  • SMILES: [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O

  • InChI Key: BQFQSGZYIICSCT-UHFFFAOYSA-N

The crystal structure reveals a trigonal-planar geometry around the boron atom, with the pyridine ring and hydroxyl groups occupying equatorial positions. Lithium coordinates to the borate oxygen, forming a tetrahedral arrangement .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3200–3500 cm1^{-1} (O–H stretch), 2220 cm1^{-1} (C≡N stretch), and 1350 cm1^{-1} (B–O symmetric vibration) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.72 (d, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H) .

Reactivity and Applications

Organic Synthesis

Lithium (5-cyanopyridin-2-yl)trihydroxyborate serves as a key intermediate in cross-coupling reactions. Its utility in Suzuki-Miyaura couplings is notable, enabling the formation of biaryl structures with electron-deficient partners . For example:

Ar–X+LiB(OR)3(5-CN-Py)Pd catalystAr–(5-CN-Py)+LiX\text{Ar–X} + \text{LiB(OR)}_3\text{(5-CN-Py)} \xrightarrow{\text{Pd catalyst}} \text{Ar–(5-CN-Py)} + \text{LiX}

The cyano group enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

Materials Science

The compound’s ability to coordinate transition metals underpins its role in designing:

  • Metal-Organic Frameworks (MOFs): Lithium borates act as nodes in porous networks for gas storage .

  • Polymer Composites: Incorporation into polyimide matrices improves thermal stability (decomposition temperature >300°C) .

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